molecular formula C14H24ClN B13774655 alpha,N,N-Triethyl-p-methylbenzylamine hydrochloride CAS No. 73728-69-5

alpha,N,N-Triethyl-p-methylbenzylamine hydrochloride

Cat. No.: B13774655
CAS No.: 73728-69-5
M. Wt: 241.80 g/mol
InChI Key: FVBNDSJRDAAUCT-UHFFFAOYSA-N
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Description

alpha,N,N-Triethyl-p-methylbenzylamine hydrochloride is a quaternary ammonium salt characterized by a benzylamine backbone substituted with a para-methyl group and triethylamine moieties at the alpha and nitrogen positions. Its molecular formula is C₁₃H₂₂ClN (calculated molecular weight: 227.78 g/mol). The compound’s structure combines aromatic and aliphatic features, making it relevant in pharmaceutical research, particularly in drug formulations targeting neurotransmitter systems or as a surfactant in organic synthesis.

Properties

CAS No.

73728-69-5

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

diethyl-[1-(4-methylphenyl)propyl]azanium;chloride

InChI

InChI=1S/C14H23N.ClH/c1-5-14(15(6-2)7-3)13-10-8-12(4)9-11-13;/h8-11,14H,5-7H2,1-4H3;1H

InChI Key

FVBNDSJRDAAUCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[1-(4-methylphenyl)propyl]azanium chloride typically involves the reaction of diethylamine with 1-(4-methylphenyl)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of diethyl-[1-(4-methylphenyl)propyl]azanium chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[1-(4-methylphenyl)propyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ethanol, potassium cyanide in water, or sodium thiolate in ethanol.

Major Products Formed

    Oxidation: The major products include the corresponding N-oxide or other oxidized derivatives.

    Reduction: The major products are the reduced amine or alkane derivatives.

    Substitution: The major products are the substituted derivatives where the chloride ion is replaced by the nucleophile.

Scientific Research Applications

Diethyl-[1-(4-methylphenyl)propyl]azanium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.

Mechanism of Action

The mechanism of action of diethyl-[1-(4-methylphenyl)propyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of alpha,N,N-Triethyl-p-methylbenzylamine hydrochloride with five related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
alpha,N,N-Triethyl-p-methylbenzylamine HCl C₁₃H₂₂ClN 227.78 p-methyl, N,N-triethyl benzylamine Pharmacological research, surfactants
(S)-N,N,alpha-Trimethylphenethylamine HCl C₁₁H₁₈ClN 199.72 N,N,alpha-trimethyl phenethylamine Stimulant analogs, research
4-Allyloxy-N,N,3,5-tetraethylbenzylamine HCl C₁₈H₂₉ClNO 322.88 Allyloxy, N,N,3,5-tetraethyl Surfactants, catalysts
Thonzylamine hydrochloride C₁₆H₂₁ClN₄O 320.82 Pyrimidinyl, methoxybenzyl Antihistamine (H₁-receptor antagonist)
Triethylamine hydrochloride C₆H₁₆ClN 137.65 Triethylamine Organic synthesis catalyst
p-Methoxy-N,alpha-dimethylphenethylamine HCl C₁₁H₁₇NO·HCl 215.72 p-methoxy, N,alpha-dimethyl Serotonergic research compound

Key Findings and Implications

The allyloxy group in 4-Allyloxy-N,N,3,5-tetraethylbenzylamine HCl introduces steric hindrance and reactivity, making it suitable for polymerization or surfactant applications .

Pharmacological Activity :

  • Thonzylamine hydrochloride (C₁₆H₂₁ClN₄O) acts as an antihistamine due to its pyrimidinyl and methoxybenzyl moieties, which stabilize interactions with histamine receptors . In contrast, the target compound’s ethyl groups may favor interactions with adrenergic or dopaminergic receptors.

Synthetic Utility :

  • Triethylamine hydrochloride (C₆H₁₆ClN) is widely used as a proton scavenger in organic synthesis. The target compound’s benzylamine core expands its utility in asymmetric catalysis or chiral resolution .

Electron-Donating vs. Electron-Withdrawing Groups: The para-methoxy group in p-Methoxy-N,alpha-dimethylphenethylamine HCl (C₁₁H₁₇NO·HCl) increases electron density on the aromatic ring, enhancing binding to serotonin receptors. Conversely, the para-methyl group in the target compound offers moderate electron donation, balancing receptor affinity and metabolic stability .

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